molecular formula C19H22N4O3 B5066784 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine

Cat. No. B5066784
M. Wt: 354.4 g/mol
InChI Key: XAOLSHKDBKKJGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine is a compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound is also known as DPA-714 and is a member of the pyridinyl-aminopyridine family of ligands. DPA-714 has been shown to have promising results in preclinical studies, and its potential as a diagnostic and therapeutic agent is currently being investigated.

Mechanism of Action

DPA-714 binds to the TSPO, which is located on the outer mitochondrial membrane of cells. TSPO is involved in several cellular processes, including cholesterol transport, apoptosis, and inflammation. The binding of DPA-714 to TSPO has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines, leading to a reduction in neuroinflammation.
Biochemical and physiological effects:
DPA-714 has been shown to have several biochemical and physiological effects. In preclinical studies, DPA-714 has been shown to reduce neuroinflammation, improve cognitive function, and decrease oxidative stress. DPA-714 has also been shown to have a neuroprotective effect, reducing neuronal damage in models of ischemic stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the advantages of using DPA-714 in lab experiments is its high selectivity for TSPO. This selectivity allows for the specific targeting of activated microglia and astrocytes in the brain, which are involved in neuroinflammation. However, one limitation of using DPA-714 is its low affinity for TSPO, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for the investigation of DPA-714. One area of research is the development of DPA-714-based PET imaging agents for the diagnosis and monitoring of neuroinflammatory diseases. Another area of research is the investigation of DPA-714 as a therapeutic agent for the treatment of neuroinflammatory diseases. Additionally, the development of DPA-714 analogs with improved affinity and selectivity for TSPO is an area of ongoing research.

Synthesis Methods

The synthesis of DPA-714 involves the reaction of 2,3-dimethoxybenzoyl chloride with 2-amino-5-diethylaminopyridine to form the intermediate 5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-2-pyridinamine. This intermediate is then treated with sodium hydroxide to form the final product, DPA-714.

Scientific Research Applications

DPA-714 has been primarily investigated for its potential as a diagnostic and therapeutic agent in the field of neuroinflammation. Neuroinflammation is a complex process that is associated with several neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DPA-714 has been shown to selectively bind to the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes in the brain. This binding allows for the visualization of neuroinflammation using positron emission tomography (PET) imaging.

properties

IUPAC Name

5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-23(6-2)16-11-10-13(12-20-16)19-21-18(22-26-19)14-8-7-9-15(24-3)17(14)25-4/h7-12H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAOLSHKDBKKJGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(C=C1)C2=NC(=NO2)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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